![molecular formula C20H21NO5S B2606124 (2E)-3-phenylprop-2-en-1-yl 4-(morpholin-4-ylsulfonyl)benzoate CAS No. 304475-32-9](/img/structure/B2606124.png)
(2E)-3-phenylprop-2-en-1-yl 4-(morpholin-4-ylsulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2E)-3-phenylprop-2-en-1-yl 4-(morpholin-4-ylsulfonyl)benzoate” is a chemical compound with the molecular formula C20H21NO5S . It is available from various suppliers.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The process involves the reaction of morpholine with 4-chloro-benzonitrile to give 4-(morpholin-4-yl)benzonitrile. This is then treated with sodium hydroxide to give 4-(morpholin-4-yl)benzoic acid. The acid is then treated with thionyl chloride to give 4-(morpholin-4-yl)benzoyl chloride. This is further treated with hydrazine hydrate to give 4-(morpholin-4-yl)benzohydrazide .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 387.45. Detailed information about its melting point, boiling point, density, and other properties would require experimental determination .
Scientific Research Applications
Antitumor Activity
This compound has shown promise in the field of oncology. A study has indicated that derivatives of this compound exhibit significant antitumor activity . The derivatives were synthesized through a key step of metal-catalyzed cascade cyclization, and one derivative in particular demonstrated potent inhibitory effects on various cancer cell lines, including A549, MDA-MB-231, and HeLa, with low IC50 values . This suggests potential applications in developing new anticancer drugs.
Antimicrobial Resistance
The structural framework of this compound is relevant in combating antimicrobial resistance. Research has highlighted the importance of coumarin-based hybrids, which share structural similarities, in addressing drug-resistant pathogens . The compound’s ability to form hybrids could be leveraged to develop new treatments against multi-drug-resistant bacteria.
Neurodegenerative Disorders
Compounds with morpholine structures, such as the one , are being explored for their potential in treating neurodegenerative disorders. The morpholine moiety is a common feature in biologically active compounds that may offer therapeutic benefits for diseases like Alzheimer’s and Parkinson’s .
Enzyme Inhibition
Sulfonamide-based compounds, which include the sulfonamide moiety as seen in this compound, have been studied for their role as enzyme inhibitors. They have been particularly noted for inhibiting carbonic anhydrase isozymes, which are implicated in tumor formation and development .
Drug Design and Optimization
The compound’s structure allows for optimization and modification, making it a valuable scaffold in drug design. Its derivatives have been synthesized to improve efficacy, indicating its utility in the iterative process of drug development .
Biological Activity Profiling
Due to its diverse biological activities, this compound can be used in profiling studies to understand the structure-activity relationship (SAR) and optimize biological properties for specific therapeutic targets .
Pharmacokinetics and Toxicology
The compound and its derivatives can be studied for their pharmacokinetic properties and toxicity profiles. This is crucial in the early stages of drug development to ensure safety and efficacy .
Molecular Mechanism Elucidation
Research involving this compound can help elucidate the molecular mechanisms underlying its biological activities. Understanding how it interacts with cellular targets can inform the design of more selective and potent therapeutic agents .
properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl] 4-morpholin-4-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c22-20(26-14-4-7-17-5-2-1-3-6-17)18-8-10-19(11-9-18)27(23,24)21-12-15-25-16-13-21/h1-11H,12-16H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWWSACMOXIITD-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OC/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-phenylprop-2-en-1-yl 4-(morpholin-4-ylsulfonyl)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.